Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride is a compound belonging to the pyrrole family, characterized by its unique structure that includes a methyl group, an aminoethyl side chain, and a carboxylate functional group. Its molecular formula is , and it has a molar mass of approximately 208.76 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is relevant for various chemical and biological applications.
These reactions are facilitated by the presence of functional groups that can interact with electrophiles or nucleophiles under appropriate conditions.
The biological activity of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has been explored in various studies. It exhibits potential pharmacological properties, including:
The specific mechanisms of action and efficacy are subjects of ongoing research.
The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride typically involves several steps:
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride has several applications across different fields:
Interaction studies involving methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its potential therapeutic effects and side effects by examining how it interacts with various biomolecules.
Several compounds share structural similarities with methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride. Here are some comparable compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | 1171639-98-7 | Contains an amino group at position 4 |
Ethyl 2-methyl-1H-pyrrole-3-carboxylic acid | 936-12-9 | Ethyl ester variant, differing in alkyl substitution |
Methyl 5-methyl-1H-pyrrole-3-carboxylic acid | Not Listed | Exhibits different methyl substitution patterns |
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate hydrochloride stands out due to its specific aminoethyl side chain, which may confer distinct biological properties compared to other similar pyrrole derivatives. This unique feature could enhance its binding capabilities and therapeutic potential in specific applications.